molecular formula C17H17FN2O3S B2886202 4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008070-09-4

4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

Katalognummer: B2886202
CAS-Nummer: 1008070-09-4
Molekulargewicht: 348.39
InChI-Schlüssel: CQFRMZCDILPLOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse research findings and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. For instance, it can be synthesized from equimolar quantities of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions. The yield of the synthesized product is typically around 88% after recrystallization from dimethylformamide .

Antiviral Properties

Quinoxaline derivatives, including the target compound, have been evaluated for their antiviral properties. A systematic review highlighted that compounds with a quinoxaline moiety demonstrate significant antiviral activity against various viruses. For instance, certain derivatives exhibited a reduction in plaque formation by Herpes simplex virus, suggesting that modifications in the quinoxaline structure can enhance antiviral efficacy .

Anticancer Activity

Recent studies have reported that quinoxaline derivatives possess notable anticancer properties. One study indicated that specific derivatives had IC50 values as low as 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cell lines, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) . This underscores the potential of this compound as a candidate for further anticancer drug development.

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. They exhibit activity against various bacterial strains, which can be attributed to their ability to interfere with bacterial DNA synthesis or function. The structure-activity relationship indicates that modifications in the sulfonyl group can significantly impact their antimicrobial potency .

Case Study 1: Antiviral Efficacy

A study conducted on a series of quinoxaline derivatives found that one particular compound reduced viral plaque counts by more than 25% at concentrations as low as 20 µg/mL. This highlights the importance of structural modifications in enhancing antiviral activity and suggests potential pathways for therapeutic development against viral infections .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activity, several quinoxaline derivatives were screened against multiple cancer cell lines. The most potent compound demonstrated significant cytotoxicity with an IC50 value indicating strong potential for further development in cancer therapy .

Table 1: Biological Activity Summary of Quinoxaline Derivatives

Compound NameActivity TypeIC50 (µg/mL)Reference
This compoundAntiviral<20
Quinoxaline Derivative AAnticancer1.9
Quinoxaline Derivative BAntimicrobial<50

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)sulfonyl-3-propyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-2-5-16-17(21)19-14-6-3-4-7-15(14)20(16)24(22,23)13-10-8-12(18)9-11-13/h3-4,6-11,16H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFRMZCDILPLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.